2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-10-6-5-9(13(17)7-10)8-21-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFKZJCVIZMUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of 2,4-dichlorobenzyl alcohol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the alcohol on the anhydride, followed by cyclization to form the isoindole dione structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required quality standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the isoindole dione to its corresponding dihydro derivatives.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoindole diones, depending on the specific reagents and conditions used.
Scientific Research Applications
2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the dichlorobenzyl group enhances its binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Spectral and Physical Properties
Key spectral data comparisons:
| Compound | TLC Rf (Solvent) | $ ^1H $-NMR δ (ppm) | IR (C=O stretch, cm$ ^{-1} $) |
|---|---|---|---|
| 2-((4-Methoxybenzyl)oxy) | 0.27 (EtOAc/hexane=1/4) | 7.32–7.36 (m, 2H), 5.15 (s, 2H) | 1785, 1714 |
| 2-(4-Fluorobenzyloxy) | 0.57 (EtOAc/hexane=1/5) | 7.06–7.18 (m, 2H), 5.18 (s, 2H) | 1780, 1705 |
| 2-(2,4-Dichlorobenzyl)amino (Ref) | N/A | 7.45–7.60 (m, 3H), 3.90–4.10 (m) | 1788, 1710 |
The target compound’s $ ^1H $-NMR would show aromatic proton splitting patterns distinct to the 2,4-dichloro substitution, with downfield shifts due to electron-withdrawing effects. IR C=O stretches are expected near 1785–1710 cm$ ^{-1} $, consistent with phthalimide derivatives .
Physicochemical Properties
- Thermal Stability : Dichloro-substituted phthalimides (e.g., , compound II) show melting points >200°C, suggesting high crystallinity and thermal stability .
Biological Activity
2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is a compound belonging to the isoindoline family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic potential, particularly in oncology and neurology.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the isoindoline core with a dichlorobenzyl ether substituent. This structural configuration is believed to contribute to its biological activity.
Isoindoline derivatives, including this compound, interact with various biological targets:
- Receptor Interactions : These compounds have been shown to bind with high affinity to multiple receptors, influencing signaling pathways involved in cell proliferation and apoptosis .
- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoindoline derivatives:
- In Vitro Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. For instance, IC50 values for related compounds were reported at approximately 116.26 μM for A549 cells .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 116.26 |
| HeLa | 140.60 |
- In Vivo Studies : In xenograft models using nude mice, treatment with isoindoline derivatives resulted in significant tumor growth inhibition compared to control groups .
Neuroprotective Effects
The ability of this compound to inhibit β-amyloid protein aggregation suggests its potential application in Alzheimer's disease treatment . The modulation of cholinergic activity through acetylcholinesterase inhibition further supports its neuroprotective profile.
Pharmacokinetics
Pharmacokinetic studies indicate that isoindoline derivatives exhibit favorable absorption and distribution characteristics. Computational models have predicted their bioavailability and metabolic stability, which are crucial for therapeutic applications .
Case Studies
Several case studies have been conducted to evaluate the efficacy of isoindoline derivatives:
- Study on A549 Cells : In a controlled study, two isoindole derivatives were administered to A549-luc lung cancer cells. Results showed a significant reduction in cell viability and tumor size in treated groups compared to controls .
- Neurodegeneration Models : Animal models treated with isoindoline derivatives exhibited improved cognitive function and reduced neurodegeneration markers, indicating a protective effect against Alzheimer’s pathology .
Q & A
Q. What are the common synthetic routes for 2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of phthalic anhydride with substituted benzylamines. For example, derivatives with dichlorophenyl groups are prepared by refluxing phthalic anhydride with 2,4-dichloroaniline in acetic acid, followed by functionalization of the benzyloxy group . Optimization involves adjusting reaction temperature (e.g., reflux vs. room temperature), catalyst selection (e.g., pyridine for nucleophilic substitutions), and stoichiometric ratios to improve yields, which can range from 26% to 37% depending on substituents .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming substituent positions and coupling constants, particularly for distinguishing between regioisomers (e.g., para vs. ortho dichloro-substitution) .
- X-ray crystallography : Validates molecular geometry and intermolecular interactions, such as hydrogen bonding in the isoindoline-dione core .
- FT-IR : Identifies key functional groups like carbonyl (C=O) stretches near 1700–1750 cm⁻¹ .
Q. How is the lipophilicity and stability of this compound influenced by its substituents?
The 2,4-dichlorobenzyl group enhances lipophilicity, improving membrane permeability, while the isoindoline-1,3-dione core provides metabolic stability due to its rigid, planar structure. Comparative studies with trifluoromethyl analogs show that halogenated substituents increase logP values, favoring pharmacokinetic properties .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Q. What strategies address contradictions in synthetic yields across similar derivatives?
Yield discrepancies (e.g., 26% vs. 36% in analogs) often arise from steric hindrance or electronic effects of substituents. Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) and computational modeling (DFT calculations) can identify optimal pathways. For instance, Mitsunobu reactions with DIAD/PPh3 improve yields in sterically hindered substitutions .
Q. How can structure-activity relationship (SAR) studies guide the design of biologically active analogs?
- Enzyme inhibition : Replace the dichlorobenzyl group with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) to enhance binding to hydrophobic enzyme pockets.
- Anticancer activity : Introduce hydroxyalkyl or aminoalkyl side chains to promote DNA intercalation or topoisomerase inhibition, as seen in Alzheimer’s drug analogs .
- Analytical validation : Use HPLC-MS to monitor metabolic stability and identify degradation products .
Q. What methodologies detect and quantify impurities or byproducts in synthesis?
- HPLC with UV/Vis detection : Resolves regioisomers (e.g., 2,4-dichloro vs. 3,4-dichloro impurities) using reverse-phase columns .
- Mass spectrometry : Identifies common byproducts like dehalogenated species or oxidation products (e.g., quinones from isoindoline-dione oxidation) .
- Elemental analysis : Confirms stoichiometric purity, particularly for halogen content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
